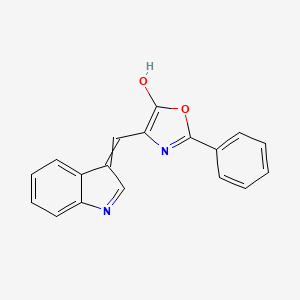

5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl-

説明

Historical Context and Discovery in Heterocyclic Chemistry

The development of 5(4H)-oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl- can be traced through the rich history of heterocyclic chemistry, particularly the evolution of oxazolone and indole chemistry that laid the foundation for this compound's synthesis and characterization. The historical context begins with the pioneering work in oxazolone chemistry, where the earliest technique of producing oxazolone was established through cyclodehydration condensation processes. This foundational methodology involved combining carbonyl molecules with acyl glycine and acetic anhydride to produce 4-alkylidene-5(4H)-oxazolone derivatives, establishing the synthetic framework that would later be adapted for more complex oxazolone structures.

The Erlenmeyer synthesis, initially described by Friedrich Gustav Carl Emil Erlenmeyer in 1893, represented a crucial milestone in oxazolone chemistry development. This reaction involved condensation between benzaldehyde and N-acetyl glycine in the presence of acetic anhydride and sodium acetate, followed by initial cyclization of the N-acetyl glycine and subsequent Perkin condensation to generate Erlenmeyer azlactones. The significance of this methodology extended beyond simple oxazolone formation, as it established the principle of using aromatic aldehydes in conjunction with acyl glycine derivatives to create substituted oxazolone structures.

Parallel developments in indole chemistry provided the complementary foundation necessary for the eventual synthesis of indole-oxazolone hybrid molecules. Indole chemistry began to develop with the study of the indigo dye, where indigo could be converted to isatin and then to oxindole. The breakthrough came in 1866 when Adolf von Baeyer reduced oxindole to indole using zinc dust, and in 1869, he proposed a formula for indole. This established indole as a fundamental heterocyclic building block and opened pathways for the development of more complex indole-containing compounds.

The intersection of oxazolone and indole chemistry became particularly significant in the 1930s when interest in indole intensified after it became known that the indole substituent is present in many important alkaloids, known as indole alkaloids. This recognition of indole's biological significance coincided with advances in oxazolone synthesis methodologies, creating the scientific context necessary for the development of hybrid molecules that could combine the structural features of both heterocyclic systems.

The specific synthesis of 5(4H)-oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl- typically involves the condensation of indole-3-carbaldehyde with 2-phenyl-4H-oxazol-5-one. This reaction represents a sophisticated application of classical oxazolone chemistry principles, where the indole-3-carbaldehyde serves as the aromatic aldehyde component, analogous to benzaldehyde in the original Erlenmeyer synthesis, but providing the indole functionality that distinguishes this compound. The reaction is often catalyzed by bases such as piperidine or pyridine and carried out in solvents like ethanol or methanol at elevated temperatures.

Structural Classification Within Oxazolone and Indole Derivative Families

The structural classification of 5(4H)-oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl- requires comprehensive analysis of its position within both the oxazolone and indole derivative families, as this compound represents a unique intersection of these two important heterocyclic classes. The compound belongs to the class of oxazolones, which are five-membered heterocycles containing an oxazole ring. More specifically, it can be classified as an indole derivative due to its structural components, which include both indole and oxazolone functionalities.

Within the oxazolone family, this compound represents a sophisticated example of 5(4H)-oxazolones, which are characterized by their unique chemical reactivity patterns. The chemistry of oxazolones demonstrates fascinating behavior, with nucleophiles attacking these compounds at Carbon-2, but more commonly experiencing fission of the carbonyl-oxygen link, which leads to amino acids or their derivatives. The 5(4H)-oxazolones react with electrophiles at Carbon-4 or, less typically, at Carbon-2 through resonance stabilized anions, and they can function as tautomeric 1,3-dipoles in cycloaddition processes.

The molecular structure of 5(4H)-oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl- features several distinctive structural elements that define its classification. The compound contains an oxazolone ring as the central heterocyclic core, an indole moiety connected through a methylene bridge at the 4-position of the oxazolone, and a phenyl group attached at the 2-position. This structural arrangement creates a molecule with multiple sites for potential chemical reactivity and biological interaction.

Table 1: Molecular Properties and Classification Data

The indole portion of the molecule contributes significant structural complexity and biological relevance. Indole is an organic compound with the formula C₆H₄CCNH₃, classified as an aromatic heterocycle with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. When indole functions as a substituent on a larger molecule, it is called an indolyl group by systematic nomenclature. The indole moiety in this compound is connected through the 3-position, which is significant because indole undergoes electrophilic substitution mainly at position 3.

The phenyl group attached to the 2-position of the oxazolone ring provides additional aromatic character and influences the overall electronic properties of the molecule. This substitution pattern creates a compound with extensive conjugation possibilities and multiple aromatic systems that can participate in various intermolecular interactions.

Table 2: Structural Classification and Family Relationships

The structural features of this compound place it within a specialized category of heterocyclic compounds that demonstrate potential for diverse biological activities. Similar compounds in this structural class have shown antimicrobial activity against various gram-positive and gram-negative bacterial species, and the ability to inhibit biofilm formation. The unique combination of the oxazolone ring system with the indole moiety creates a molecular scaffold that can interact with multiple biological targets through different mechanisms.

特性

IUPAC Name |

4-(indol-3-ylidenemethyl)-2-phenyl-1,3-oxazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2/c21-18-16(20-17(22-18)12-6-2-1-3-7-12)10-13-11-19-15-9-5-4-8-14(13)15/h1-11,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKMQAKQDWNBLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(O2)O)C=C3C=NC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl- typically involves the condensation of indole-3-carbaldehyde with 2-phenyl-4H-oxazol-5-one. This reaction is often catalyzed by bases such as piperidine or pyridine and carried out in solvents like ethanol or methanol at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These may include continuous flow reactors to ensure efficient mixing and reaction control, as well as purification steps like recrystallization or chromatography to obtain the desired product in high purity .

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the oxazolone ring, potentially converting it into more saturated heterocycles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Oxidized indole derivatives.

Reduction: Saturated oxazolone derivatives.

Substitution: Halogenated or alkylated derivatives of the original compound.

科学的研究の応用

Biological Activities

5(4H)-Oxazolone derivatives exhibit a wide range of biological activities:

- Antioxidant Properties : Some derivatives have shown strong anti-lipid peroxidation activity, with certain compounds achieving an inhibition rate of approximately 86.5% .

- Anti-inflammatory Effects : Several studies highlight the anti-inflammatory potential of these compounds. For instance, specific oxazolone derivatives have been reported to significantly inhibit carrageenin-induced paw edema and nociception .

- Analgesic Activity : Research indicates that certain oxazolones possess analgesic properties comparable to traditional pain relief medications like aspirin and pentazocine . The binding affinities of these compounds against molecular targets involved in pain and inflammation have been predicted through molecular docking simulations.

Case Study 1: Analgesic and Anti-inflammatory Activity

A study synthesized several oxazolones and evaluated their analgesic activity using writhing and hot plate tests. The most active compound contained a methoxy group, demonstrating significant pain relief compared to standard treatments . Histopathological assessments indicated low toxicity levels, suggesting a favorable safety profile for further development.

Case Study 2: Lipoxygenase Inhibition

In vitro studies on oxazolone derivatives revealed potent lipoxygenase inhibitors, with one derivative (compound 4c) exhibiting an IC50 value of 41 μM . This suggests potential applications in treating inflammatory diseases where lipoxygenase plays a critical role.

作用機序

The mechanism by which 5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl- exerts its effects involves interactions with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The indole moiety is known to interact with proteins through π-π stacking and hydrogen bonding, while the oxazolone ring can form covalent bonds with nucleophilic sites on biomolecules .

類似化合物との比較

Comparison with Similar Oxazolone Derivatives

Electrochemical and Photophysical Properties

- Electrochemical Behavior : Oxazolones with extended conjugation (e.g., naphthylidene in 2g) exhibit redox activity suitable for organic electronics. The indole substituent’s planar structure may enhance π-π stacking, as seen in triazine-linked oxazolones with HOMO/LUMO values of -5.87 eV/-2.85 eV .

- Absorption/Emission : Methoxybenzylidene-substituted oxazolones absorb at ~465 nm (π-π* transition), while indole’s fluorescence (λem ~350–450 nm) could shift emission maxima in the target compound .

Key Differentiators of the Indole-Substituted Oxazolone

Bioactivity Potential: Indole’s presence aligns with pharmacophores in anticancer and antimicrobial agents, offering a unique advantage over halogenated or alkylated analogues .

Electronic Effects : The indole group’s electron-rich nature may stabilize charge-transfer states, enhancing applications in sensors or organic semiconductors .

Synthetic Complexity : Introducing the indole moiety requires precise control to avoid side reactions (e.g., N-alkylation), unlike simpler benzylidene derivatives .

生物活性

5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl- is a compound belonging to the oxazolone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of 5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl- typically involves the condensation of indole-3-carbaldehyde with 2-phenyl-4H-oxazol-5-one. This reaction is generally catalyzed by bases such as piperidine or pyridine and conducted in solvents like ethanol or methanol at elevated temperatures.

Antimicrobial Activity

Research indicates that compounds within the oxazolone family exhibit significant antimicrobial properties. In particular, derivatives of 5(4H)-Oxazolone have shown effectiveness against various bacterial strains, making them candidates for further development as antibacterial agents .

Anticancer Potential

The anticancer activity of 5(4H)-Oxazolone derivatives has been highlighted in several studies. For example, compounds have demonstrated the ability to inhibit tumor growth in vitro and in vivo through mechanisms involving apoptosis induction and cell cycle arrest . The unique structural features of oxazolones contribute to their interaction with biological targets involved in cancer progression.

Analgesic and Anti-inflammatory Effects

Studies have shown that oxazolones possess analgesic properties. In tests such as the writhing test and hot plate test conducted on mice, certain derivatives exhibited significant pain relief without notable toxicity . Moreover, compounds have been evaluated for their anti-inflammatory effects, showing inhibition of carrageenan-induced paw edema and lipoxygenase activity .

Case Studies

- Analgesic Activity : A study assessed the analgesic effects of synthesized oxazolones, revealing that compounds with specific substituents exhibited stronger analgesic properties compared to others. The most active compound contained a methoxy group .

- Toxicity Assessment : Acute toxicity studies indicated that new oxazolone derivatives did not exhibit lethal effects or significant histopathological changes in preserved organs from treated mice, suggesting a favorable safety profile .

- Inhibition Studies : In vitro studies demonstrated that certain oxazolones strongly inhibited lipid peroxidation and proteolysis, with average inhibition rates reaching up to 86.5% for some derivatives .

Comparison with Similar Compounds

A comparative analysis of 5(4H)-Oxazolone with other indole-based compounds reveals its unique biological profile. For instance:

| Compound Type | Key Activity | Remarks |

|---|---|---|

| 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl | Antimicrobial | Shares similar mechanisms but differs structurally |

| Substituted 5-(1H-indol-3-yl)methylene)-2,2-dimethyl-1,3-dioxane | Anticancer | Similar applications but less potent |

| 5(4H)-Oxazolone Derivatives | Analgesic, Anti-inflammatory | Unique oxazolone ring enhances reactivity and efficacy |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5(4H)-Oxazolone derivatives, and how can reaction yields be systematically improved?

- Methodological Answer : Utilize factorial design experiments (e.g., 2<sup>k</sup> designs) to optimize reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, orthogonal arrays can identify critical factors affecting yield while minimizing experimental runs. Statistical tools like ANOVA are essential to validate significance .

- Key Considerations : Monitor intermediates via TLC or HPLC to track reaction progression. Adjust stoichiometry of indole-3-carbaldehyde and phenyl substituents based on steric/electronic effects .

Q. How can structural elucidation of 5(4H)-Oxazolone derivatives be performed with high confidence?

- Methodological Answer : Combine <sup>1</sup>H/<sup>13</sup>C NMR (for substituent patterns), IR (to confirm oxazolone carbonyl stretch ~1750 cm<sup>-1</sup>), and X-ray crystallography (for absolute configuration). For example, compare experimental XRD data with Cambridge Structural Database entries to resolve ambiguities .

- Validation : Cross-reference spectral data with analogs like 4-(4-fluorophenyl)-2-methyl derivatives to confirm regioselectivity .

Q. What strategies mitigate solubility challenges during in vitro assays for hydrophobic oxazolone derivatives?

- Methodological Answer : Use co-solvents (e.g., DMSO:water gradients) or surfactants (Tween-80) to enhance solubility. Pre-formulate derivatives as nanoparticles via solvent evaporation to improve bioavailability .

- Data Note : Measure logP values (e.g., using shake-flask method) to predict partitioning behavior. Derivatives with logP >3 may require structural modification (e.g., adding polar groups) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 5(4H)-Oxazolone in nucleophilic addition reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify electrophilic centers. For example, analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for indole-methylene conjugation .

- Case Study : Compare computed activation energies for phenyl vs. methyl substituents to rationalize experimental regioselectivity .

Q. What mechanistic insights explain contradictory bioactivity results in oxazolone-based kinase inhibitors?

- Methodological Answer : Conduct molecular dynamics simulations to assess binding mode variations in kinase ATP pockets. For instance, steric clashes with bulky 2-phenyl groups may reduce affinity despite favorable electronic interactions .

- Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and correlate with structural modifications .

Q. How can reaction intermediates in oxazolone synthesis be trapped and characterized?

- Methodological Answer : Employ low-temperature (-78°C) quenching with trapping agents (e.g., methanol for acyl intermediates) followed by LC-MS analysis. For example, isolate enolate intermediates during Vilsmeier-Haack reactions via rapid-injection NMR .

- Contradiction Resolution : If intermediates degrade, use cryogenic X-ray crystallography or in-situ IR for real-time monitoring .

Q. What green chemistry approaches minimize waste in oxazolone synthesis?

- Methodological Answer : Replace traditional solvents (DCM, DMF) with bio-based alternatives (Cyrene™, 2-MeTHF) and employ catalytic systems (e.g., Fe3O4 nanoparticles) for recyclability. Life-cycle assessment (LCA) tools can quantify environmental impact .

- Case Study : Solvent-free mechanochemical synthesis reduces E-factor by 60% compared to solution-phase routes .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported antioxidant activity of oxazolone-indole hybrids?

- Methodological Answer : Standardize assay conditions (e.g., DPPH radical concentration, pH) across studies. Compare IC50 values using meta-analysis tools (e.g., RevMan) to account for batch-to-batch variability .

- Hypothesis Testing : Evaluate if electron-withdrawing groups (e.g., nitro) enhance radical scavenging via ESR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。